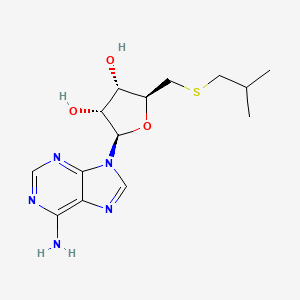Siba
CAS No.: 35899-54-8
Cat. No.: VC1570320
Molecular Formula: C14H21N5O3S
Molecular Weight: 339.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 35899-54-8 |
|---|---|
| Molecular Formula | C14H21N5O3S |
| Molecular Weight | 339.42 g/mol |
| IUPAC Name | (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2-methylpropylsulfanylmethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C14H21N5O3S/c1-7(2)3-23-4-8-10(20)11(21)14(22-8)19-6-18-9-12(15)16-5-17-13(9)19/h5-8,10-11,14,20-21H,3-4H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 |
| Standard InChI Key | JDDUQGRUPLKDNT-IDTAVKCVSA-N |
| Isomeric SMILES | CC(C)CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
| SMILES | CC(C)CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
| Canonical SMILES | CC(C)CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
SIBA is formally identified as 5'-Deoxy-5'-isobutylthioadenosine or 5'-Isobutylthioadenosine . The compound is registered with CAS number 35899-54-8 . Its IUPAC name is (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2-methylpropylsulfanylmethyl)oxolane-3,4-diol . This nomenclature reflects its chemical structure as a modified nucleoside with an isobutylthio group at the 5' position.
Physical and Chemical Properties
SIBA possesses distinct physical and chemical properties that influence its biological activity and laboratory handling. The compound has a molecular formula of C14H21N5O3S and a molecular weight of 339.41 g/mol . The canonical SMILES notation for SIBA is CC(C)CSC[C@H]1OC@Hn1cnc2c(N)ncnc12, representing its specific stereochemistry . Table 1 summarizes the key physical and chemical properties of SIBA.
Table 1: Physical and Chemical Properties of SIBA
Biological Activities and Mechanisms
Transmethylation Inhibition
SIBA's primary mechanism of action involves the inhibition of S-adenosylmethionine (SAM)-dependent transmethylation processes . As a synthetic analogue of S-adenosylhomocysteine (SAH), SIBA competitively interferes with methylation reactions that are essential for numerous cellular processes . This transmethylation inhibition underpins many of the compound's biological effects and research applications.
Enzymatic Interactions
SIBA demonstrates inhibitory activity against multiple enzymatic systems. The compound can interfere with SAH hydrolase, methylthioadenosine phosphorylase, and cAMP phosphodiesterase activities in vitro . Additionally, SIBA selectively inhibits spermine synthase with an IC50 value of 8 μM . This selective enzyme inhibition profile contributes to its potential as a research tool in biochemical and pharmacological studies.
Table 2: Enzymatic Targets of SIBA
Antiviral Properties
One of the most significant biological activities of SIBA is its antiviral effect against herpes simplex virus type 1 (HSV-1) . SIBA reversibly blocks the multiplication of HSV-1, potentially through its impact on viral methylation processes or through interaction with viral enzymes . This antiviral property has positioned SIBA as a valuable compound in virological research, particularly in studies focused on herpesvirus replication mechanisms.
Antiproliferative Effects
SIBA exhibits potent antiproliferative activity across various cellular systems . Research has demonstrated that SIBA can inhibit cell transformation induced by oncogenic RNA or DNA viruses, suppress the growth of transformed mouse mammary cells, and inhibit mitogen-stimulated blastogenesis of lymphocytes . These antiproliferative effects suggest potential applications in cancer research and cell biology studies.
Antimalarial Activity
SIBA has demonstrated antimalarial activity against Plasmodium falciparum in culture systems . This activity may be related to its effects on methylation processes that are critical for parasite survival and replication. The antimalarial properties of SIBA add to its versatility as a research compound with applications across multiple fields, including parasitology and tropical disease research.
Research Applications
Viral Research
SIBA's ability to reversibly block HSV-1 replication makes it a valuable tool in virological research . The compound has been used to study the role of methylation in viral replication and has been reported to affect the capping of herpes virus mRNA . These applications provide insights into viral mechanisms and potential targets for antiviral drug development.
Cancer Research
The antiproliferative effects of SIBA have positioned it as a useful compound in cancer research . By inhibiting cell transformation and the growth of transformed cells, SIBA can help elucidate mechanisms of cellular transformation and identify potential targets for anticancer therapies. Its specific enzymatic inhibitory profile also makes it valuable for studying the role of methylation processes in cancer development and progression.
Polyamine Biosynthesis Studies
SIBA's selective inhibition of spermine synthase makes it particularly useful in studies of polyamine biosynthesis . Research has examined the effect of SIBA on putrescine uptake and polyamine biosynthesis in various cell systems, including chick embryo fibroblasts . These studies contribute to our understanding of polyamine metabolism and its role in cellular processes.
Solution Preparation
For experimental applications, SIBA can be prepared in solution according to the requirements of specific assays. DMSO is the recommended solvent for SIBA, with reported solubility of 90 mg/mL (265.17 mM) . When preparing stock solutions, sonication is recommended to enhance solubility . Pre-calculated dilution tables are available to assist researchers in preparing solutions of specific concentrations .
Table 4: Solution Preparation Guide for SIBA
| Desired Concentration | Amount of SIBA | Volume of DMSO Required |
|---|---|---|
| 1 mM | 1 mg | 2.9463 mL |
| 5 mM | 1 mg | 0.5893 mL |
| 10 mM | 1 mg | 0.2946 mL |
| 50 mM | 1 mg | 0.0589 mL |
| 1 mM | 5 mg | 14.7314 mL |
| 5 mM | 5 mg | 2.9463 mL |
| 10 mM | 5 mg | 1.4731 mL |
| 50 mM | 5 mg | 0.2946 mL |
| 1 mM | 10 mg | 29.4629 mL |
| 5 mM | 10 mg | 5.8926 mL |
| 10 mM | 10 mg | 2.9463 mL |
| 50 mM | 10 mg | 0.5893 mL |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume